(1S,4R)-Bicyclo[2.2.1]heptan-2-one
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Overview
Description
(1S,4R)-Bicyclo[2.2.1]heptan-2-one, also known as norcamphor, is a bicyclic ketone with the molecular formula C7H10O. It is a colorless, crystalline solid with a camphor-like odor. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1S,4R)-Bicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the oxidation of bicyclo[2.2.1]heptane using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the catalytic hydrogenation of norbornene followed by oxidation.
Industrial Production Methods
In industrial settings, this compound is typically produced via the catalytic hydrogenation of norbornene, followed by oxidation using environmentally friendly oxidizing agents. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-Bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form dicarboxylic acids.
Reduction: Reduction of this compound yields norbornanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Norbornanol.
Substitution: Various substituted norcamphor derivatives.
Scientific Research Applications
(1S,4R)-Bicyclo[2.2.1]heptan-2-one has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of (1S,4R)-Bicyclo[2.2.1]heptan-2-one involves its reactivity at the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including reductions and substitutions. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-Fenchone: A bicyclic ketone with a similar structure but different functional groups.
Camphor: Another bicyclic ketone with a similar structure but different stereochemistry.
Uniqueness
(1S,4R)-Bicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and reactivity. Its rigid bicyclic structure imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
(1S,4R)-bicyclo[2.2.1]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMKEVXVVHNIEY-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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